6-Amino-2,3-difluorophenol CAS number
6-Amino-2,3-difluorophenol CAS number
An In-depth Technical Guide to 6-Amino-2,3-difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 6-Amino-2,3-difluorophenol (CAS No. 115551-33-2), a fluorinated aromatic compound of significant interest in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, explores its applications as a key building block in drug discovery, and offers an in-depth analysis of its spectral characteristics. The guide is designed to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this versatile intermediate in their research and development endeavors.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to modulate a compound's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can significantly enhance metabolic stability, lipophilicity, and binding affinity to target proteins. 6-Amino-2,3-difluorophenol is a prime example of a strategically fluorinated building block, offering a unique combination of functional groups—an amine, a hydroxyl group, and two fluorine atoms on an aromatic scaffold. This arrangement provides medicinal chemists with a versatile platform for synthesizing complex molecules with potentially improved pharmacokinetic and pharmacodynamic profiles. This guide aims to be an essential resource for any professional working with or considering the use of this valuable compound.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties is fundamental to its successful application and safe handling.
| Property | Value | Source(s) |
| CAS Number | 115551-33-2 | [1] |
| Molecular Formula | C₆H₅F₂NO | [1] |
| Molecular Weight | 145.11 g/mol | [1] |
| Synonyms | 3,4-Difluoro-2-hydroxyaniline | [1] |
| Appearance | Greyish-green powder | [2] |
| Purity | Typically ≥ 95% (by NMR) | [2] |
| Storage Conditions | 0-8 °C, protected from light and moisture | [2] |
Safety and Handling:
While a specific, comprehensive safety datasheet for 6-Amino-2,3-difluorophenol is not universally available, data from related aminofluorophenols suggest that it should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of 6-Amino-2,3-difluorophenol: A Validated Protocol
The synthesis of 6-Amino-2,3-difluorophenol can be efficiently achieved in a two-step process starting from 2,3,4-trifluoronitrobenzene. The first step involves a nucleophilic aromatic substitution to create the precursor, 2,3-difluoro-6-nitrophenol, followed by a standard reduction of the nitro group.
Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol
This step is based on a patented process involving the reaction of 2,3,4-trifluoronitrobenzene with an alkali metal hydroxide.[3]
Materials:
-
2,3,4-Trifluoronitrobenzene
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Water
-
Hydrochloric Acid (or Sulfuric Acid)
Protocol:
-
In a reaction vessel equipped with a stirrer and temperature control, dissolve sodium hydroxide in water to create an aqueous alkali solution.
-
Add 2,3,4-trifluoronitrobenzene to the solution.
-
Heat the reaction mixture to a temperature between 50°C and 100°C. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 1 to 6. This will precipitate the 2,3-difluoro-6-nitrophenol product.
-
The crude product can be purified by steam distillation, followed by cooling and isolation of the solid product.
Step 2: Reduction of 2,3-Difluoro-6-nitrophenol to 6-Amino-2,3-difluorophenol
This step employs a standard catalytic hydrogenation method for the reduction of an aromatic nitro group.[4]
Materials:
-
2,3-Difluoro-6-nitrophenol
-
Ethanol (or Methanol)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas
Protocol:
-
In a suitable hydrogenation vessel, dissolve the 2,3-difluoro-6-nitrophenol from Step 1 in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by TLC or GC until the starting material is fully consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Amino-2,3-difluorophenol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Synthesis workflow for 6-Amino-2,3-difluorophenol.
Applications in Drug Discovery and Development
6-Amino-2,3-difluorophenol serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[2] The presence and position of the fluorine atoms can enhance the biological activity and selectivity of the final drug product. While specific drug names containing this exact fragment are not always publicly disclosed in early development, a review of patent literature citing its CAS number (115551-33-2) reveals its use in the synthesis of novel compounds investigated for a range of therapeutic areas, including but not limited to inhibitors of various kinases and other enzymes. The amino and hydroxyl groups provide convenient handles for further chemical modifications, allowing for its incorporation into a wide array of molecular scaffolds.
Spectral Characterization
A definitive confirmation of the structure and purity of 6-Amino-2,3-difluorophenol requires a combination of spectroscopic techniques. While a comprehensive public database of its experimental spectra is limited, the following sections provide an expert analysis of the expected spectral data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of fluorine will lead to characteristic C-F and H-F couplings.
Predicted ¹H NMR Data (in DMSO-d₆):
-
Aromatic Protons (~6.5-7.0 ppm): Two protons on the aromatic ring will appear in this region. They will exhibit complex splitting patterns (doublet of doublets or triplets of doublets) due to both H-H and H-F couplings.
-
Amine Protons (~4.5-5.5 ppm): A broad singlet corresponding to the two -NH₂ protons. The chemical shift can vary with concentration and temperature.
-
Hydroxyl Proton (~8.5-9.5 ppm): A broad singlet for the -OH proton.
Predicted ¹³C NMR Data (in DMSO-d₆):
-
C-F Carbons (~140-160 ppm): The two carbons directly bonded to fluorine will appear as doublets with large ¹JCF coupling constants.
-
C-OH and C-NH₂ Carbons (~130-150 ppm): These carbons will also show couplings to the adjacent fluorine atoms (²JCF and ³JCF).
-
Other Aromatic Carbons (~110-125 ppm): The remaining two aromatic carbons will appear as doublets or doublets of doublets due to C-F couplings.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will show characteristic absorption bands corresponding to the molecule's functional groups.
Expected Key FT-IR Absorption Bands:
-
O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Amine): Two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several peaks in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1260 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), 6-Amino-2,3-difluorophenol is expected to show a distinct fragmentation pattern.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z = 145.
-
Loss of CO ([M-CO]⁺): A fragment at m/z = 117, resulting from the common fragmentation of phenols.
-
Loss of HCN ([M-HCN]⁺): A fragment at m/z = 118, a characteristic loss from anilines.
-
Loss of HF ([M-HF]⁺): A potential fragment at m/z = 125, which is a common pathway for fluorinated aromatic compounds.[5]
Caption: Predicted mass spectrometry fragmentation of 6-Amino-2,3-difluorophenol.
Conclusion
6-Amino-2,3-difluorophenol is a high-value chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique structure, featuring strategically placed fluorine atoms and versatile functional groups, makes it an attractive building block for creating novel molecules with enhanced biological properties. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and an expert analysis of its spectral characteristics to support the work of researchers and developers in the chemical and life sciences.
References
- Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl). Google Patents.
-
The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Process for the preparation of 2,3-difluoro-6-nitrophenol. Google Patents.
